3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol
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Overview
Description
The compound with the chemical formula 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 3-amino-1-(5-chloropyridin-2-yl)propan-1-ol :
Reaction of 2-amino-3-picoline with chloroacetyl chloride: This method involves the reaction of 2-amino-3-picoline with chloroacetyl chloride to yield the desired product.
Reaction of 3-chloropyridine with ethyl 2-oxoacetate: Another method involves the reaction of 3-chloropyridine with ethyl 2-oxoacetate in the presence of a base.
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(5-chloropyridin-2-yl)propan-1-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-amino-1-(5-chloropyridin-2-yl)propan-1-ol: finds applications in various fields, including:
Materials Science: It can be used as a starting material for the synthesis of other compounds and to modify the properties of polymers.
Pharmaceuticals: The compound serves as an intermediate for the synthesis of drugs.
Agriculture: It is used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-amino-1-(5-chloropyridin-2-yl)propan-1-ol it is known to exhibit antibacterial and antifungal properties. The molecular targets and pathways involved in these effects are subjects of ongoing research.
Comparison with Similar Compounds
3-amino-1-(5-chloropyridin-2-yl)propan-1-ol: can be compared with other pyridine derivatives. Similar compounds include:
- 2-chloropyridine
- 3-chloropyridine
- 4-chloropyridine
These compounds share structural similarities but differ in their chemical properties and applications. This compound
Properties
IUPAC Name |
3-amino-1-(5-chloropyridin-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIKOSLVLBGNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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